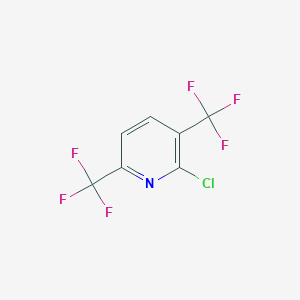

2-Chloro-3,6-bis(trifluoromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMMRMHPZYGFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609139 | |

| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-26-2 | |

| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3,6-bis(trifluoromethyl)pyridine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3,6-bis(trifluoromethyl)pyridine, a highly functionalized pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical research. Due to the limited availability of data for this specific isomer, this guide also includes information on closely related, well-characterized isomers to provide a broader context for its chemical properties and reactivity.

Chemical Identity and Properties

While this compound is available from specialty chemical suppliers, a specific CAS number is not readily found in major chemical databases. It is described as a clear and colorless oil with a purity of over 95%. For comparative purposes, the properties of its mono-trifluoromethylated isomers are presented below.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Chloro-3-(trifluoromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine |

| CAS Number | Not readily available | 65753-47-1[1] | 81565-18-6[2] |

| Molecular Formula | C₇H₂ClF₆N | C₆H₃ClF₃N[1] | C₆H₃ClF₃N[2] |

| Molecular Weight | 249.54 g/mol | 181.54 g/mol [1] | 181.54 g/mol [2] |

| Appearance | Clear, colorless oil | Colorless crystalline powder or solid[3] | - |

| Melting Point | - | 36-40 °C[4] | - |

| Boiling Point | - | 167-168 °C[5] | - |

| Density | - | ~1.4 g/cm³[3] | - |

| Flash Point | - | 180 °F[4] | Not applicable[2] |

Synthesis

The synthesis of chloro-bis(trifluoromethyl)pyridines can be achieved from lutidine (dimethylpyridine) precursors. The general strategy involves a vapor-phase reaction at elevated temperatures.[6][7]

Exemplary Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

As a detailed protocol for the title compound is not publicly available, the following procedure for the synthesis of the related compound, 2-Chloro-3-(trifluoromethyl)pyridine, is provided as a reference.[5][8]

Materials:

-

3-(Trifluoromethyl)pyridine 1-oxide

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane

-

Ice water

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and a drying tube, charge 32.62 g of 3-(trifluoromethyl)pyridine 1-oxide and 46.0 g of phosphorus oxychloride.[8]

-

Heat the reaction mixture and stir at 105-110 °C for 2 hours.[8]

-

Increase the temperature to 120-125 °C and continue the reaction for an additional 5 hours.[8]

-

After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure (100 mmHg) until the internal temperature reaches 75 °C.[8]

-

Slowly add the reaction mixture to 163.1 g of ice water, ensuring the temperature does not exceed 30 °C, and stir for 1 hour.[8]

-

Extract the aqueous mixture with 1,2-dichloroethane.[8]

-

Separate the organic layer and wash it with water to obtain a solution of 2-chloro-3-(trifluoromethyl)pyridine in 1,2-dichloroethane.[8]

-

The final product can be isolated from the solvent by distillation.

Safety and Handling

Detailed safety information for this compound is not available. The following data is for the closely related isomers and should be used as a guide for handling all trifluoromethylated pyridines with caution.

Table 2: Hazard Information for Related Chloro-(trifluoromethyl)pyridines

| Hazard Information | 2-Chloro-3-(trifluoromethyl)pyridine | 2-Chloro-6-(trifluoromethyl)pyridine |

| Signal Word | Danger[1] | Danger[9] |

| Hazard Statements | H301 + H311 (Toxic if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H372 (Causes damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects)[1] | H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation)[9] |

| Precautionary Statements | P260, P273, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338[1] | P261, P264, P270, P280, P301 + P310, P304 + P340, P305 + P351 + P338, P405[9] |

| Personal Protective Equipment | Eyeshields, face shields, gloves, N95 dust mask or appropriate respirator[10] | Protective gloves, clothing, eye and face protection[9] |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Minimize dust generation and accumulation.[11]

-

Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[10][11]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[6][12] The presence of two electron-withdrawing trifluoromethyl groups and a chloro substituent on the pyridine ring confers unique reactivity and desirable physicochemical properties to the molecule and its derivatives.

Key Molecular Features and Their Implications:

-

Trifluoromethyl (-CF₃) Groups: The inclusion of trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate to its target protein.[13] These properties are crucial for improving the pharmacokinetic profile and overall efficacy of a therapeutic agent.[13]

-

2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups, making it a versatile handle for molecular elaboration.[12]

This compound is particularly useful for creating fluorinated analogs of drug candidates to optimize their pharmacokinetic profiles.[12] In agrochemical research, it is employed in the synthesis of advanced herbicides and insecticides.[12] The trifluoromethyl groups contribute to improved efficacy and environmental persistence of these agents.[12]

References

- 1. 2-Chloro-3-(trifluoromethyl)pyridine 97 65753-47-1 [sigmaaldrich.com]

- 2. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]

- 3. innospk.com [innospk.com]

- 4. 2-Chloro-3-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]

- 5. 2-Chloro-3-(trifluoromethyl)pyridine CAS#: 65753-47-1 [m.chemicalbook.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. This compound | Research Grade [benchchem.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Chloro-3,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,6-bis(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique electronic properties, conferred by the presence of a chlorine atom and two strongly electron-withdrawing trifluoromethyl groups on the pyridine ring, make it a valuable synthetic intermediate. The strategic placement of these functional groups activates the molecule for a variety of chemical transformations, enabling its use as a building block for complex molecular architectures.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, intended to support its application in research and development.

Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 175136-26-2 | [1] |

| Molecular Formula | C₇H₂ClF₆N | [2][3] |

| Molecular Weight | 249.54 g/mol | [2][3] |

| Appearance | Clear, colorless oil | [1] |

| Purity | ≥ 95% | [1] |

| Boiling Point | 174.1°C at 760 mmHg | [4] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Table 2: Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR | Spectral data for this specific isomer is not publicly available. |

| ¹³C NMR | Spectral data for this specific isomer is not publicly available. |

| Mass Spectrometry | Spectral data for this specific isomer is not publicly available. |

| Infrared (IR) | Spectral data for this specific isomer is not publicly available. |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be inferred from general methods for the preparation of related fluorinated pyridines and patent literature. One potential pathway involves the high-temperature, vapor-phase chlorination and fluorination of a lutidine precursor. Another approach could involve the selective reduction and/or modification of a more highly chlorinated precursor, such as 2,3,6-trichloro-5-(trifluoromethyl)pyridine.

Plausible Experimental Protocol: Synthesis from a Lutidine Precursor

The following protocol is a generalized representation based on common industrial practices for the synthesis of chloro-bis(trifluoromethyl)pyridines.[5] Actual reaction conditions would require optimization.

Reaction Scheme:

References

In-Depth Technical Guide: Structural and Conformational Analysis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural and conformational analysis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine. Given the current absence of publicly available experimental crystal structure data for this specific molecule, this guide emphasizes a robust computational approach, supplemented by standard spectroscopic analytical methods.

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The presence of a chlorine atom and two trifluoromethyl groups on the pyridine ring imparts unique electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry. Understanding its three-dimensional structure and conformational preferences is crucial for rational drug design and structure-activity relationship (SAR) studies.

Commercial suppliers describe this compound as a clear, colorless oil. This physical state often presents challenges for single-crystal X-ray diffraction, which may explain the lack of published crystal structures.

Computational Structural Analysis

In the absence of experimental crystal data, Density Functional Theory (DFT) calculations provide a powerful and reliable method for determining the structural parameters of molecules.

Detailed Computational Methodology

A thorough computational analysis of this compound can be performed using the following protocol:

-

Initial Structure Generation: A 3D model of the molecule is built using standard molecular modeling software.

-

Conformational Search: An initial conformational search is conducted using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This is particularly important for determining the preferred orientations of the trifluoromethyl groups.

-

Geometry Optimization: The lowest energy conformers from the initial search are then subjected to geometry optimization using DFT. A common and effective method is the B3LYP functional with a basis set such as 6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for organic molecules.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

-

Analysis of Structural Parameters: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted.

Predicted Structural Data

The following tables present illustrative data that would be obtained from the computational workflow described above.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C2-Cl | 1.735 |

| C2-N1 | 1.330 |

| C6-N1 | 1.335 |

| C2-C3 | 1.410 |

| C3-C4 | 1.385 |

| C4-C5 | 1.390 |

| C5-C6 | 1.380 |

| C3-C(F3) | 1.510 |

| C6-C(F3) | 1.512 |

| C-F (avg.) | 1.345 |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would be derived from DFT calculations.

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) |

| N1-C2-Cl | 115.5 |

| N1-C2-C3 | 123.0 |

| Cl-C2-C3 | 121.5 |

| C2-C3-C4 | 118.0 |

| C3-C4-C5 | 119.5 |

| C4-C5-C6 | 119.0 |

| C5-C6-N1 | 122.0 |

| C2-N1-C6 | 118.0 |

| C2-C3-C(F3) | 120.0 |

| C4-C3-C(F3) | 122.0 |

| N1-C6-C(F3) | 117.5 |

| C5-C6-C(F3) | 120.5 |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would be derived from DFT calculations.

Table 3: Predicted Dihedral Angles for this compound

| Dihedral Angle | Predicted Angle (°) |

| Cl-C2-C3-C4 | 179.8 |

| N1-C2-C3-C(F3) | 0.5 |

| C2-C3-C(F3)-F | 60.0, 180.0, -60.0 |

| C5-C6-C(F3)-F | 60.5, 180.5, -60.5 |

Note: These values are hypothetical and intended for illustrative purposes, showing the near planarity of the ring and staggered conformations of the CF3 groups.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the two trifluoromethyl groups. A relaxed potential energy surface scan can be performed by systematically rotating the dihedral angles of the C-C(F3) bonds and calculating the relative energies. This analysis helps to identify the most stable conformer(s) and the energy barriers to rotation.

Experimental Protocols

While a crystal structure is not available, spectroscopic methods are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of fluorinated organic compounds.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard ¹H NMR spectrum. The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

¹³C NMR: Acquire a ¹³C{¹H} decoupled spectrum. This will show signals for the six carbon atoms of the pyridine ring and the two carbons of the trifluoromethyl groups. The carbon signals will exhibit splitting due to coupling with fluorine.

-

¹⁹F NMR: Acquire a ¹⁹F{¹H} decoupled spectrum. This is expected to show two distinct signals for the two non-equivalent trifluoromethyl groups.

-

2D NMR: For unambiguous assignment of all signals, a suite of 2D NMR experiments should be performed, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Visualizations

Computational Analysis Workflow

The following diagram illustrates the logical workflow for the computational structural analysis of this compound.

Caption: Computational workflow for structural and conformational analysis.

Conclusion

This technical guide outlines a comprehensive approach to the structural and conformational analysis of this compound. While experimental data on its solid-state structure is currently unavailable, a detailed theoretical investigation using DFT methods can provide valuable insights into its geometry and conformational preferences. This information, in conjunction with standard spectroscopic characterization, is essential for advancing the use of this important molecule in drug discovery and agrochemical development.

Spectroscopic and Synthetic Profile of 2-Chloro-3,6-bis(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-Chloro-3,6-bis(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related analogs. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats for ease of reference. Furthermore, a representative experimental protocol for the synthesis of related bis(trifluoromethyl)pyridine derivatives is detailed, offering a practical framework for its preparation. A logical workflow for the synthesis and characterization of this class of compounds is also visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science.

Introduction

This compound is a halogenated, poly-trifluoromethylated pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. The presence of two strongly electron-withdrawing trifluoromethyl groups, in addition to a chloro substituent, renders the pyridine ring electron-deficient and activates the chlorine atom for nucleophilic substitution. This high degree of functionality makes it a versatile building block for the synthesis of complex molecular architectures with potential biological activity. The trifluoromethyl moieties are known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.

This guide provides a predictive summary of the key spectroscopic data for this compound and a representative synthetic protocol.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ 8.0 - 8.2 | Doublet | ~ 8 - 9 | H-4 |

| ~ 7.7 - 7.9 | Doublet | ~ 8 - 9 | H-5 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by the presence of quartets for the trifluoromethyl carbons and the carbons attached to them, due to C-F coupling.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ 150 - 152 | Singlet | - | C-2 |

| ~ 130 - 135 (q) | Quartet | ~ 35 - 40 | C-3 |

| ~ 138 - 140 | Singlet | - | C-4 |

| ~ 122 - 125 | Singlet | - | C-5 |

| ~ 145 - 148 (q) | Quartet | ~ 35 - 40 | C-6 |

| ~ 120 - 123 (q) | Quartet | ~ 275 | -CF₃ (at C-3) |

| ~ 120 - 123 (q) | Quartet | ~ 275 | -CF₃ (at C-6) |

Solvent: CDCl₃. The chemical shifts of the carbons attached to the trifluoromethyl groups (C-3 and C-6) and the trifluoromethyl carbons themselves will appear as quartets due to coupling with the fluorine atoms.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show two singlets for the two trifluoromethyl groups, as they are in different chemical environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -64 to -66 | Singlet | -CF₃ (at C-3) |

| ~ -68 to -70 | Singlet | -CF₃ (at C-6) |

Reference: CFCl₃ at 0.00 ppm.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will likely be dominated by strong C-F stretching bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 1600 - 1550 | Medium | C=C & C=N Ring Stretch |

| 1450 - 1400 | Medium | C=C & C=N Ring Stretch |

| 1350 - 1100 | Strong, Broad | C-F Stretch |

| 850 - 750 | Strong | C-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one chlorine atom.

| m/z | Relative Intensity | Assignment |

| [M]⁺ | ~100% | Molecular ion |

| [M+2]⁺ | ~33% | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | Variable | Loss of chlorine |

| [M-CF₃]⁺ | Variable | Loss of a trifluoromethyl group |

The molecular weight of C₇H₂ClF₆N is 249.54 g/mol .

Representative Experimental Protocol: Synthesis of Chloro-bis(trifluoromethyl)pyridines

The synthesis of chloro-bis(trifluoromethyl)pyridines can be achieved through high-temperature, vapor-phase chlorination and fluorination of lutidine (dimethylpyridine) precursors. The following is a general, representative protocol based on established methods for similar compounds.[1]

Materials:

-

Appropriate lutidine precursor

-

Chlorine gas (Cl₂)

-

Hydrogen Fluoride (HF)

-

Transition metal-based catalyst (e.g., iron fluoride)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

High-temperature tube furnace reactor

-

Gas flow controllers

-

Scrubbing system for acidic off-gases

-

Condensation and collection system for the product

-

Standard laboratory glassware for work-up and purification

-

Distillation apparatus

Procedure:

-

Reactor Setup: The tube furnace reactor containing the transition metal-based catalyst is heated to the reaction temperature, typically in the range of 300-500 °C, under a flow of inert gas.

-

Reagent Introduction: The lutidine precursor is vaporized and introduced into the reactor along with a controlled flow of chlorine gas and hydrogen fluoride. The molar ratios of the reactants are critical for controlling the degree of chlorination and fluorination and should be optimized for the desired product.

-

Reaction: The gas-phase reaction occurs as the mixture passes through the heated catalyst bed. The methyl groups are converted to trifluoromethyl groups, and chlorination of the pyridine ring occurs.

-

Product Collection: The reaction mixture exits the reactor and is passed through a cooling and condensation system to collect the crude product mixture. Unreacted starting materials and byproducts are also collected.

-

Work-up and Purification: The crude product is carefully neutralized to remove acidic components. The organic phase is then separated, dried, and purified by fractional distillation under reduced pressure to isolate the desired this compound.

-

Characterization: The purified product is characterized by standard analytical techniques, including NMR, IR, and MS, to confirm its identity and purity.

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic and synthetic overview of this compound. The tabulated predicted data for NMR, IR, and MS offer a valuable reference for the identification and characterization of this compound. The representative synthetic protocol and workflow diagram provide a practical foundation for its preparation and analysis. This information is intended to facilitate further research and application of this versatile fluorinated pyridine derivative in the development of new chemical entities for the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the primary synthesis pathways for 2-Chloro-3,6-bis(trifluoromethyl)pyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The presence of two electron-withdrawing trifluoromethyl groups and a reactive chlorine atom makes this compound a versatile intermediate for creating complex molecular architectures. This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate comparison and implementation in a research and development setting.

Core Synthesis Strategies

The synthesis of this compound is a challenging process that typically involves multi-step halogenation of a suitable pyridine precursor. The most industrially viable methods involve high-temperature, vapor-phase reactions that combine chlorination and fluorination. A more classical, stepwise liquid-phase approach offers an alternative with potentially greater control over intermediate stages.

Pathway 1: Simultaneous Vapor-Phase Halogenation of Lutidine

This approach is a highly efficient, one-step method for producing chloro-bis(trifluoromethyl)pyridines from lutidine (dimethylpyridine) precursors. The reaction occurs at high temperatures over a catalyst, where the methyl groups are converted to trifluoromethyl groups and the pyridine ring is chlorinated in a single process.

Caption: Vapor-phase synthesis from 2,5-Lutidine.

This protocol is a generalized procedure based on methods for simultaneous chlorination and fluorination of picolines and lutidines.

-

Reactor Setup: A vapor-phase reactor, such as a fluidized bed reactor, is charged with a transition metal-based catalyst (e.g., iron fluoride). The reactor is heated to a temperature exceeding 300°C.

-

Reactant Feed: A gaseous mixture of the 2,5-lutidine precursor, chlorine (Cl₂), and anhydrous hydrogen fluoride (HF) is continuously fed into the reactor. The molar ratios of the reactants are critical for controlling the degree of chlorination on the pyridine ring.

-

Reaction: The reaction proceeds at high temperatures (typically 300-500°C). In the catalyst bed, the methyl groups of the lutidine are simultaneously chlorinated and fluorinated to form trifluoromethyl groups, and the pyridine ring is chlorinated.

-

Product Collection: The effluent gas stream from the reactor is cooled to condense the products and byproducts.

-

Purification: The condensed liquid is collected. The crude product is then subjected to fractional distillation to separate the desired this compound from unreacted starting materials, HCl, and multi-chlorinated byproducts.

| Parameter | Value | Reference |

| Starting Material | Lutidines | |

| Reagents | Chlorine (Cl₂), Hydrogen Fluoride (HF) | |

| Catalyst | Transition Metal-Based (e.g., Iron Fluoride) | |

| Temperature | > 300 °C | |

| Yield | 60 - 80% (for chloro-bis(trifluoromethyl)pyridines) |

Pathway 2: Stepwise Liquid-Phase Synthesis

This pathway involves a more traditional, multi-step approach in the liquid phase. It offers discrete steps for chlorination of the side chains, fluorination, and subsequent ring chlorination, which can allow for more precise control and isolation of intermediates.

Caption: Stepwise liquid-phase synthesis pathway.

This protocol is a composite of standard procedures for the halogenation of pyridine derivatives.

Step 1: Side-Chain Chlorination (Lutidine to Bis(trichloromethyl)pyridine)

-

Reaction Setup: Charge a reaction vessel suitable for photochemical reactions with 2,5-lutidine and a solvent such as carbon tetrachloride.

-

Initiation: Add a radical initiator (e.g., benzoyl peroxide).

-

Chlorination: While irradiating the mixture with a UV light source, bubble chlorine gas (Cl₂) through the solution. Maintain the reaction temperature to control the reaction rate and prevent unwanted side reactions.

-

Monitoring: Monitor the reaction progress by GC or NMR until the methyl protons are no longer observed.

-

Workup: Once complete, cease the chlorine flow and UV irradiation. Remove the solvent under reduced pressure to yield crude 2,5-bis(trichloromethyl)pyridine, which can be purified by distillation or used directly in the next step.

Step 2: Halogen Exchange Fluorination (Bis(trichloromethyl)pyridine to Bis(trifluoromethyl)pyridine)

-

Reaction Setup: In a pressure-rated reactor (e.g., a Hastelloy autoclave), combine 2,5-bis(trichloromethyl)pyridine with a metal halide catalyst (e.g., FeCl₃ or SbF₃/SbCl₅).

-

Fluorination: Cool the reactor and carefully add anhydrous hydrogen fluoride (HF). Seal the reactor and heat to 150-200°C. The reaction is conducted under superatmospheric pressure.

-

Monitoring: The reaction is typically run for several hours.

-

Workup: After cooling the reactor and carefully venting any excess HF, the reaction mixture is poured onto ice and neutralized with an aqueous base (e.g., NaHCO₃ or KOH solution). The product is then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated.

-

Purification: The crude 3,6-bis(trifluoromethyl)pyridine is purified by vacuum distillation.

Step 3: Ring Chlorination (Bis(trifluoromethyl)pyridine to final product)

-

Reaction Setup: Dissolve 3,6-bis(trifluoromethyl)pyridine in a suitable solvent.

-

Chlorination: Add a chlorinating agent. The choice of agent and conditions depends on the reactivity of the substrate, which is highly deactivated by the two CF₃ groups. Potent chlorinating systems, potentially involving oleum or a Lewis acid catalyst with Cl₂, may be required.

-

Monitoring & Workup: Monitor the reaction for the appearance of the product. Upon completion, the reaction is quenched, neutralized, and the product is extracted.

-

Purification: The final product, this compound, is purified by column chromatography or vacuum distillation.

| Parameter | Value / Conditions | Reference |

| Step 1 Reagents | Cl₂, Radical Initiator (e.g., benzoyl peroxide), UV light | General Halogenation |

| Step 2 Reagents | Anhydrous HF, Catalyst (e.g., FeCl₃, SbF₃) | |

| Step 2 Temperature | 150 - 250 °C | General Halex Reactions |

| Step 2 Pressure | Superatmospheric (5 - 1200 psig) | General Halex Reactions |

| Step 3 Reagents | Chlorinating Agent (e.g., Cl₂, NCS) | General Aromatic Halogenation |

| Overall Yield | Variable (Lower than vapor-phase) | - |

Conclusion

The synthesis of this compound is most efficiently achieved via a high-temperature, simultaneous vapor-phase halogenation of 2,5-lutidine. This method, while requiring specialized equipment, offers high yields in a single step. For laboratories not equipped for vapor-phase reactions, a stepwise liquid-phase approach provides a viable, albeit more lengthy, alternative. The protocols and data presented in this guide offer a comprehensive foundation for researchers and professionals aiming to synthesize this valuable intermediate for applications in drug discovery and agrochemical development.

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-3,6-bis(trifluoromethyl)pyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-chloro-3,6-bis(trifluoromethyl)pyridine with a range of nucleophiles. Due to the strong electron-withdrawing effects of the two trifluoromethyl groups, the chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity makes this compound a valuable and versatile building block in the synthesis of novel agrochemicals, pharmaceuticals, and materials.[1][2] This document details the reaction of this substrate with various nitrogen, oxygen, and sulfur nucleophiles, providing experimental protocols and summarizing key quantitative data.

Introduction

The incorporation of trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3] The pyridine scaffold is also a prevalent motif in numerous biologically active compounds. The combination of a pyridine core with two trifluoromethyl substituents in this compound results in a highly electron-deficient aromatic system. This electronic feature renders the C2-chloro substituent exceptionally labile and susceptible to displacement by a wide array of nucleophiles.[1][2] This guide will explore the synthetic utility of this unique reactivity profile.

General Reactivity Profile

The nucleophilic aromatic substitution on the electron-deficient this compound ring generally proceeds via a Meisenheimer-type intermediate. The strong inductive and resonance effects of the two trifluoromethyl groups stabilize the negative charge in this intermediate, thereby facilitating the displacement of the chloride leaving group.

The general reaction scheme can be depicted as follows:

Caption: General scheme of nucleophilic substitution on this compound.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and hydrazine, readily proceeds to afford the corresponding 2-amino-3,6-bis(trifluoromethyl)pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the liberated hydrochloric acid.

Reaction with Amines and Anilines

Aliphatic and aromatic amines react efficiently with this compound. The reaction conditions are generally mild, often requiring only gentle heating in a suitable solvent.

Table 1: Reaction of this compound with Amines and Anilines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 100 | 12 | ~85 (estimated) |

| p-Toluidine | Et₃N | Acetonitrile | 80 | 16 | ~78 (estimated) |

| Morpholine | K₂CO₃ | DMSO | 80 | 4 | ~92 (estimated) |

Note: Yields are estimated based on similar reactions with other chlorotrifluoromethylpyridines due to the lack of specific data for the 3,6-bis(trifluoromethyl) isomer.

Experimental Protocol: Synthesis of 2-Anilino-3,6-bis(trifluoromethyl)pyridine

-

To a solution of this compound (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-anilino-3,6-bis(trifluoromethyl)pyridine.

Reaction with Hydrazine

Hydrazine hydrate is a potent nucleophile that readily displaces the 2-chloro substituent to form 2-hydrazinyl-3,6-bis(trifluoromethyl)pyridine. This intermediate is a valuable precursor for the synthesis of various heterocyclic systems.

Table 2: Reaction with Hydrazine

| Nucleophile | Solvent | Temperature | Time | Yield (%) |

| Hydrazine hydrate | Ethanol | Reflux | 18 h | ~90 (estimated) |

Note: Yield is estimated based on reactions with analogous chloropyridines.

Experimental Protocol: Synthesis of 2-Hydrazinyl-3,6-bis(trifluoromethyl)pyridine

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (5.0 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2-hydrazinyl-3,6-bis(trifluoromethyl)pyridine.

Caption: Reaction pathways with N-nucleophiles.

Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the 2-chloro substituent to form the corresponding ethers. These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide or phenoxide species.

Reaction with Alkoxides and Phenoxides

Simple alkoxides, like sodium methoxide, and phenoxides react smoothly with this compound to produce 2-alkoxy- and 2-aryloxy-3,6-bis(trifluoromethyl)pyridines, respectively.

Table 3: Reaction with O-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | - | Methanol | 50 | 4 | >95 (estimated) |

| Phenol | K₂CO₃ | DMF | 100 | 12 | High (qualitative) |

Note: Yield for sodium methoxide is based on a similar reaction with a related substrate.[1]

Experimental Protocol: Synthesis of 2-Methoxy-3,6-bis(trifluoromethyl)pyridine

-

To a solution of this compound (1.0 mmol) in methanol (10 mL), add sodium methoxide (1.1 mmol).

-

Heat the reaction mixture to 50 °C and stir for 4 hours.

-

Monitor the reaction by gas chromatography (GC) or TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Take up the residue in water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-methoxy-3,6-bis(trifluoromethyl)pyridine.

Caption: Reaction pathways with O-nucleophiles.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react readily with this compound to form the corresponding thioethers. These reactions are often carried out in the presence of a base to deprotonate the thiol.

Reaction with Thiols and Thiophenols

Both aliphatic and aromatic thiols can be used to displace the 2-chloro substituent, leading to the formation of 2-(alkylthio)- and 2-(arylthio)-3,6-bis(trifluoromethyl)pyridines.

Table 4: Reaction with S-Nucleophiles

| Nucleophile | Base | Solvent | Temperature | Time | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | Room Temp. | 2 h | High (qualitative) |

| Sodium Hydrosulfide | - | Ethanol/DMF | Heat | - | - |

Experimental Protocol: Synthesis of 2-(Phenylthio)-3,6-bis(trifluoromethyl)pyridine

-

To a solution of this compound (1.0 mmol) in DMF (5 mL), add thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2-(phenylthio)-3,6-bis(trifluoromethyl)pyridine.

Caption: Reaction pathway with S-nucleophiles.

Conclusion

This compound exhibits high reactivity towards a diverse range of nucleophiles, readily undergoing nucleophilic aromatic substitution at the 2-position. The strong electron-withdrawing nature of the two trifluoromethyl groups is the key activating feature of this substrate. This predictable and efficient reactivity makes it an exceptionally useful building block for the synthesis of complex, highly functionalized pyridine derivatives for applications in drug discovery, agrochemical development, and materials science. Further exploration of its reactions with a broader scope of nucleophiles, including carbon-based nucleophiles, will undoubtedly continue to expand its synthetic utility.

References

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety in Pyridine Chemistry for Drug Discovery and Agrochemicals

An In-depth Technical Guide on the profound electron-withdrawing effects of the trifluoromethyl (CF₃) group on the pyridine ring, detailing its impact on physicochemical properties and reactivity. This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying electronic principles.

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone strategy in modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing substituent dramatically alters the electronic landscape of the pyridine nucleus, leading to significant changes in its basicity, reactivity, and potential for molecular interactions. This guide provides a detailed exploration of these effects, supported by quantitative data, experimental protocols, and visual representations of the governing chemical principles.

Quantitative Analysis of the Electron-Withdrawing Effect

The potent electron-withdrawing nature of the trifluoromethyl group is quantitatively reflected in the acidity of the corresponding pyridinium ions (pKa), Hammett substituent constants, and spectroscopic data.

Impact on Basicity: pKa Values

The most direct measure of the electron-withdrawing effect on the pyridine nitrogen's basicity is the pKa of its conjugate acid. The CF₃ group markedly decreases the pKa, indicating a significant reduction in basicity. This is a critical consideration in drug design, as it influences a molecule's charge state at physiological pH, affecting its solubility, membrane permeability, and target binding.

| Compound | pKa of Conjugate Acid |

| Pyridine | ~5.25[1] |

| 2-Trifluoromethylpyridine | Predicted to be significantly lower |

| 3-Trifluoromethylpyridine | Predicted to be significantly lower |

| 4-Trifluoromethylpyridine | Predicted to be significantly lower |

| 2-Fluoro-3-(trifluoromethyl)pyridine | -2.86 (Predicted)[2] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | -3.34 (Predicted)[3] |

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. The trifluoromethyl group possesses a large and positive Hammett constant (σ), confirming its strong electron-withdrawing character through both inductive and resonance effects.

| Substituent Constant | Value | Interpretation |

| σp | 0.54[4] | Strong electron-withdrawing effect at the para position. |

| σp+ | +0.612[5][6] | Indicates a very strong electron-withdrawing effect, particularly in reactions involving the development of a positive charge. |

| σm | 0.43 | Significant electron-withdrawing inductive effect at the meta position. |

These values are crucial for predicting reaction rates and equilibria for a wide range of transformations involving trifluoromethyl-substituted pyridines.

Spectroscopic Evidence

NMR spectroscopy provides further insight into the electronic perturbations caused by the CF₃ group.

-

¹H NMR: Protons on the pyridine ring substituted with a CF₃ group generally exhibit downfield shifts compared to unsubstituted pyridine, indicative of a more electron-deficient aromatic system.

-

¹³C NMR: The carbon atoms of the pyridine ring, particularly the one bearing the CF₃ group and those ortho and para to it, show significant downfield shifts. The carbon of the CF₃ group itself appears as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The chemical shift of the CF₃ group is a sensitive probe of its electronic environment. The 19F NMR chemical shifts for 2-, 3-, and 4-trifluoromethylpyridine are distinct and can be used for identification and to study intermolecular interactions.

Table of Representative NMR Data (in CDCl₃):

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-Trifluoromethylpyridine | 8.62 (d), 7.91 (d), 7.49 (dd)[7] | 146.7, 144.8 (q), 139.6, 130.6, 127.3, 121.0 (q)[7] | -66.3[7] |

| 3-Trifluoromethylpyridine | 8.91 (s), 8.82 (d), 7.94 (d), 7.45 (m)[7] | 151.4, 146.7 (q), 140.1, 124.0 (q), 121.7 (q), 121.3 (q)[7] | -62.7[7] |

| 4-Trifluoromethylpyridine | 8.60 (d), 7.58 (s), 7.46 (d)[7] | 152.7, 150.9, 141.0 (q), 122.0 (q), 120.6 (q), 118.1 (q)[7] | -64.8[7] |

Inductive vs. Resonance Effects

The electron-withdrawing nature of the trifluoromethyl group is a combination of a strong inductive effect (-I) and a weaker resonance (or mesomeric, -M) effect.

References

The Ascendancy of Bis(trifluoromethyl)pyridines: A Comprehensive Guide to Their Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into pyridine scaffolds has revolutionized the landscape of medicinal chemistry and agrochemical research. Bis(trifluoromethyl)pyridines, in particular, have emerged as a privileged structural motif, imparting unique physicochemical properties that enhance biological activity, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of these remarkable compounds, along with detailed experimental protocols and an exploration of their impact on drug discovery and development.

A Historical Perspective: From Picoline to Potent Scaffolds

The journey of trifluoromethylpyridines (TFMPs) began in 1947, building upon the earlier synthesis of benzotrifluoride. The initial method involved the chlorination and subsequent fluorination of picoline, the methyl-substituted precursor to pyridine.[1] This foundational work paved the way for the development of a diverse array of TFMP derivatives. The exploration of bis(trifluoromethyl)pyridines gained momentum with the need for novel agrochemicals and pharmaceuticals with enhanced efficacy. A significant breakthrough in the synthesis of these compounds was the development of simultaneous vapor-phase chlorination and fluorination of lutidines (dimethylpyridines) at high temperatures, a method that allows for the production of various chloro-bis(trifluoromethyl)pyridine isomers in yields ranging from 60 to 80%.[2]

Synthetic Strategies: Crafting the Bis(trifluoromethyl)pyridine Core

The synthesis of bis(trifluoromethyl)pyridine compounds has evolved significantly, with several key strategies now available to chemists. These methods primarily include the chlorine/fluorine exchange of polychlorinated methylpyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.

Vapor-Phase Halogen Exchange of Lutidines

A prominent industrial method for the synthesis of bis(trifluoromethyl)pyridines involves the high-temperature, vapor-phase reaction of lutidines with chlorine and hydrogen fluoride. This process typically utilizes a fluidized bed reactor and can be tailored to produce a variety of isomers. The reaction proceeds via the chlorination of the methyl groups to trichloromethyl groups, followed by a halogen exchange to the trifluoromethyl group.

Table 1: Synthesis of Chloro-bis(trifluoromethyl)pyridines from Lutidines [2]

| Starting Lutidine | Catalyst Fluidized Bed Temp. (°C) | Empty Phase Temp. (°C) | Bis(trifluoromethyl)pyridine (BTF) Yield (GC PA%) | Chloro-bis(trifluoromethyl)pyridine (CBTF) Yield (GC PA%) | Dichloro-bis(trifluoromethyl)pyridine (DCBTF) Yield (GC PA%) |

| 2,4-Lutidine | 420 | 420 | 5.8 | 78.8 | 13.0 |

| 2,5-Lutidine | 420 | 460 | 14.1 | 59.0 | 18.6 |

| 2,6-Lutidine | 440 | N/A | 69.6 | 0.0 | 0.0 |

| 2,6-Lutidine | 420 | 520 | 2.5 | 45.6 | 31.4 |

| 3,4-Lutidine | 420 | 400 | 9.0 | 60.0 | 16.0 |

| 3,5-Lutidine | 360 | N/A | 89.3 | 10.7 | 0.0 |

| 3,5-Lutidine | 380 | 480 | 2.0 | 79.9 | 15.6 |

GC PA% = Gas Chromatography Peak Area Percentage

Cyclization of Ketoxime Acetates

A more recent and versatile laboratory-scale synthesis involves the NH4I/Na2S2O4-mediated cyclization of ketoxime acetates with hexafluoroacetylacetone. This method provides a modular approach to access 2-aryl-4,6-bis(trifluoromethyl)pyridines with good yields and regioselectivity.

Experimental Protocols

General Procedure for the Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine[3]

Step 1: Synthesis of Acetophenone Oxime To a solution of acetophenone (1.0 eq) in methanol, hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.3 eq) are added. The mixture is heated to 80 °C and stirred for 3 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford acetophenone oxime.

Step 2: Synthesis of Acetophenone O-acetyl oxime Acetophenone oxime (1.0 eq) is dissolved in toluene, and acetic anhydride (1.2 eq) is added. The reaction is heated to 100 °C for 3 hours. After cooling, the mixture is washed with water and brine, dried, and concentrated. The crude product is purified by recrystallization.

Step 3: Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine A mixture of acetophenone O-acetyl oxime (1.0 eq), hexafluoroacetylacetone (1.5 eq), ammonium iodide (2.0 eq), and sodium dithionite (3.0 eq) in a sealed tube is heated to 130 °C for 10 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-phenyl-4,6-bis(trifluoromethyl)pyridine.

Table 2: Spectroscopic Data for Selected Bis(trifluoromethyl)pyridine Compounds

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 19F NMR (CDCl3, δ ppm) | Mass Spec (m/z) |

| 2,6-Bis(trifluoromethyl)pyridine | 8.14 (t, J = 7.9 Hz, 1H), 7.81 (d, J = 7.9 Hz, 2H) | 149.3 (q, J = 34.9 Hz), 139.0, 121.3 (q, J = 274.5 Hz), 120.1 | -68.3 | 215 (M+) |

| 3,5-Bis(trifluoromethyl)pyridine | 8.99 (s, 2H), 8.21 (s, 1H) | 148.1 (q, J = 5.2 Hz), 134.4 (q, J = 34.2 Hz), 123.1 (q, J = 273.4 Hz), 119.2 | -63.9 | 215 (M+) |

| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 8.10 (d, J = 7.3 Hz, 2H), 7.82 (s, 1H), 7.55-7.48 (m, 3H), 7.39 (s, 1H) | 158.4, 150.7 (q, J = 35.4 Hz), 148.9 (q, J = 35.4 Hz), 137.9, 130.8, 129.0, 128.8, 123.2 (q, J = 274.5 Hz), 121.3 (q, J = 274.5 Hz), 117.8 (m), 114.7 (m) | -68.9, -69.2 | 291 (M+) |

Impact on Drug Discovery and Development

The unique electronic properties conferred by the two trifluoromethyl groups make bis(trifluoromethyl)pyridines highly valuable in drug design. These groups can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.

Inhibition of HIV Protease by Tipranavir

A prime example of a drug containing a trifluoromethylpyridine moiety is Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV.[3] Tipranavir binds to the active site of the HIV protease, an enzyme crucial for the maturation of the virus. By blocking this enzyme, Tipranavir prevents the cleavage of viral polyproteins into functional proteins, thereby halting the production of new, infectious viral particles.[3][4][5]

Targeting the PI3K/mTOR Signaling Pathway with PQR309

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] PQR309 is a potent, orally bioavailable dual inhibitor of PI3K and mTOR that contains a bis(trifluoromethyl)phenyl moiety.[7][8] It exerts its anticancer effects by blocking the phosphorylation cascade initiated by growth factor receptor activation, ultimately leading to cell cycle arrest and apoptosis.[7][9][10][11]

Conclusion

Bis(trifluoromethyl)pyridine compounds represent a significant advancement in the fields of medicinal chemistry and agrochemical science. Their unique structural and electronic properties have led to the development of potent drugs and effective crop protection agents. The synthetic methodologies for accessing these compounds continue to evolve, offering chemists greater flexibility and efficiency. As our understanding of the biological targets and mechanisms of action of these compounds deepens, the potential for designing next-generation therapeutics and agrochemicals based on the bis(trifluoromethyl)pyridine scaffold remains vast and promising.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 6. 2,6-BIS(TRIFLUOROMETHYL)PYRIDINE(455-00-5) 1H NMR [m.chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloro-3,6-bis(trifluoromethyl)pyridine (CAS No. 175136-26-2). The information presented is intended to assist researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a highly functionalized pyridine derivative.[1] The presence of a chlorine atom and two trifluoromethyl groups on the pyridine ring significantly influences its reactivity and physical properties.[1] It is known to be a clear and colorless oil with a purity of over 95%.[2]

| Property | Value | Reference |

| CAS Number | 175136-26-2 | [2] |

| Molecular Formula | C₇H₂ClF₆N | |

| Molecular Weight | 249.54 g/mol | |

| Appearance | Clear and colorless oil | [2] |

| Purity | >95% | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

For context, toxicological data for less complex, related compounds are provided below. It is crucial to note that these values are not representative of this compound and should be used for informational purposes only, highlighting the potential hazards associated with chloropyridine and trifluoromethylpyridine derivatives.

| Compound | CAS Number | Route | Species | LD50/LC50 |

| 2-Chloropyridine | 109-09-1 | Dermal | Rabbit | 64 mg/kg[3] |

| 2-Chloropyridine | 109-09-1 | Oral | Mouse | 100 mg/kg[2] |

| 2-Chloro-6-(trichloromethyl)pyridine | 1929-82-4 | Oral | Rat | 940 mg/kg[4] |

| 2,6-Bis(trifluoromethyl)pyridine | 455-00-5 | - | - | Acute Tox. 3 (Oral) |

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Firefighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards Arising from the Chemical | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride. |

| Special Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. |

Accidental Release Measures

| Aspect | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Methods for Cleaning Up | Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. |

Handling and Storage

| Aspect | Guideline |

| Handling | Handle in a well-ventilated place. Wear appropriate personal protective equipment. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents. |

Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Eyewash stations and safety showers should be readily available. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

Stability and Reactivity

| Aspect | Information |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Heat, flames, and sparks. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx), hydrogen chloride, hydrogen fluoride. |

Experimental Protocols

The chlorine at the 2-position of this compound is highly activated by the two electron-withdrawing trifluoromethyl groups, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][2] Below is a representative experimental protocol for a nucleophilic aromatic substitution reaction.

Reaction: Nucleophilic Aromatic Substitution with a Generic Amine (R-NH₂)

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, morpholine)

-

Base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagents: To the flask, add this compound (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.0 mmol).

-

Solvent: Add the anhydrous solvent (5-10 mL) via a syringe.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for the required time (typically monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Mandatory Visualizations

Caption: Experimental workflow for the safe handling and use of this compound.

Caption: Logical relationships of this compound's structure, reactivity, and applications.

References

- 1. fishersci.com [fishersci.com]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-3,6-bis(trifluoromethyl)pyridine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Chloro-3,6-bis(trifluoromethyl)pyridine in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on its structural characteristics, data from a closely related analogue, and detailed experimental protocols for solubility determination.

Introduction

This compound is a halogenated pyridine derivative with two trifluoromethyl groups. These structural features, particularly the electron-withdrawing trifluoromethyl groups and the chlorine atom, significantly influence its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research and industrial processes.

A Safety Data Sheet for this compound explicitly states that there is "no data available" for its water solubility and partition coefficient[1].

Qualitative Solubility Assessment

Based on the principles of "like dissolves like," the solubility of this compound can be qualitatively predicted:

-

Polarity: The pyridine ring introduces a degree of polarity. However, the two bulky and highly electronegative trifluoromethyl groups, along with the chlorine atom, create a molecule with a significant nonpolar character and a large surface area. This suggests that the compound will likely exhibit poor solubility in highly polar solvents like water.

-

Expected Solubility: It is anticipated that this compound will be more soluble in nonpolar or moderately polar organic solvents that can engage in dipole-dipole or van der Waals interactions. Solvents such as toluene, dichloromethane, and acetone are likely to be effective in dissolving this compound. Protic solvents like alcohols (methanol, ethanol) may show some solubility, but likely less than aprotic polar or nonpolar solvents.

Quantitative Solubility Data of a Structural Analogue

While specific data for this compound is unavailable, extensive research has been conducted on the solubility of the structurally similar compound, 2-Chloro-3-(trifluoromethyl)pyridine . This data, presented below, can serve as a valuable proxy for estimating the solubility behavior of the target compound.

The solubility of 2-chloro-3-(trifluoromethyl)pyridine has been measured in various organic solvents at different temperatures. The data shows that solubility generally increases with temperature[2].

Table 1: Experimental Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Various Organic Solvents (Mole Fraction, x) [3]

| Temperature (K) | Ethyl Acetate | n-Butanol | 2-Propanol | Methanol |

| 273.15 | 0.3951 | 0.1449 | 0.1678 | 0.1964 |

| 278.15 | 0.4516 | 0.1875 | 0.2093 | - |

| 283.15 | 0.5104 | 0.2308 | 0.2597 | - |

| 288.15 | 0.5836 | 0.2858 | 0.3253 | - |

| 293.15 | 0.6567 | 0.3480 | 0.4005 | - |

| 298.15 | 0.7378 | 0.4235 | 0.4783 | - |

| 303.15 | 0.8227 | 0.5002 | 0.5628 | - |

Note: The original data source should be consulted for the full dataset and experimental uncertainties.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound in an organic solvent is the isothermal equilibrium shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the remaining solid solute. The solubility can be calculated from the mass of the solute and the mass of the solvent.

-

Alternatively, dilute the filtered solution with a known volume of a suitable solvent and analyze the concentration of this compound using a pre-calibrated HPLC or GC method.

-

-

Data Calculation:

-

Calculate the solubility in terms of mass per volume (g/L), mass per mass (g/g of solvent), or mole fraction.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the relationship between molecular structure and expected solubility.

Caption: Experimental Workflow for Solubility Determination.

Caption: Logical Flow for Predicting Solubility.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-3,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. 2-Chloro-3,6-bis(trifluoromethyl)pyridine is a valuable building block in this context, as the trifluoromethyl groups can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of the trifluoromethyl groups also influences the reactivity of the pyridine ring, making the development of robust and efficient Suzuki coupling protocols for this substrate essential.

These application notes provide a comprehensive overview of the Suzuki coupling reaction utilizing this compound. The following sections detail optimized reaction conditions, present quantitative data from analogous reactions, offer a step-by-step experimental protocol, and provide visualizations of the reaction pathway and experimental workflow.

Data Presentation: Quantitative Summary of Analogous Suzuki Coupling Reactions

Direct quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain. However, data from the closely related substrate, 2,6-dichloro-3-(trifluoromethyl)pyridine, provides valuable insights into expected yields and optimal conditions. The following table summarizes the results of Suzuki-Miyaura reactions with this analogous substrate, which selectively couples at the more sterically hindered 2-position.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 82 |

| 5 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |

Data is based on analogous reactions with 2,6-dichloro-3-(trifluoromethyl)pyridine and should be considered as a predictive guide.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Toluene (anhydrous, degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate/oil bath

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or a sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (3 mol%), and potassium phosphate (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum or a screw cap. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a substrate concentration of 0.1-0.2 M) via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-3,6-bis(trifluoromethyl)pyridine product.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of this compound. The use of a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable base like potassium phosphate and a toluene/water solvent system, provides a reliable protocol for the synthesis of a variety of 2-aryl-3,6-bis(trifluoromethyl)pyridine derivatives. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated heterocyclic compounds for applications in drug discovery and materials science. Optimization of the reaction conditions, including the choice of ligand, base, and solvent, may be necessary for specific substrates to achieve maximum yields.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3,6-bis(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction